molecular formula C9H15ClF5NO B2995984 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride CAS No. 2375270-96-3

3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride

Cat. No.: B2995984
CAS No.: 2375270-96-3
M. Wt: 283.67
InChI Key: JZZVGDBQUUVHCR-UHFFFAOYSA-N
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Description

This fluorinated aminopropanol hydrochloride derivative features a 4,4-difluorocyclohexyl group and a trifluoromethyl substituent, which confer distinct steric, electronic, and solubility properties.

Properties

IUPAC Name

3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F5NO.ClH/c10-7(11)3-1-6(2-4-7)8(16,5-15)9(12,13)14;/h6,16H,1-5,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZVGDBQUUVHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CN)(C(F)(F)F)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the fluorination of cyclohexylamine derivatives followed by subsequent functional group modifications. One common method involves the reaction of 4,4-difluorocyclohexylamine with trifluoromethane sulfonic acid to introduce the trifluoromethyl group, followed by amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to remove fluorine atoms or to convert the nitro group to an amine.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Fluorinated derivatives with different functional groups

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties
3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol hydrochloride C₁₀H₁₄F₅NO·HCl 4,4-Difluorocyclohexyl, -CF₃, -OH 299.68* High lipophilicity (due to -CF₃ and cyclohexyl), moderate solubility (via -OH)
3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol Hydrochloride C₁₂H₁₄ClF₃NO·HCl 4-Chlorophenyl, -CF₃, -OH 317.61 Reduced metabolic stability (aromatic Cl vs. cyclohexyl)
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₂FNO·HCl 4-Fluorophenyl, -OH 205.66 Lower lipophilicity (no -CF₃), higher solubility (smaller substituent)
(R)-1-(4,4-Difluorocyclohexyl)-2-propanamine Hydrochloride C₉H₁₈F₂N·HCl 4,4-Difluorocyclohexyl, -NH₂ 219.71 Higher basicity (amine vs. alcohol), lower polarity
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride C₉H₁₁F₂NO·HCl 2,4-Difluorophenyl, -OH 235.65 Aromatic fluorine enhances electronic effects but reduces steric bulk

*Calculated based on molecular formula.

Functional Group Impact

  • Trifluoromethyl (-CF₃): Present in the target compound and 3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride, this group increases lipophilicity and metabolic resistance compared to non-fluorinated analogs .
  • Hydroxyl (-OH): Enhances solubility and hydrogen-bonding capacity, as seen in the target compound and 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride .
  • Aromatic vs.

Key Research Findings

  • Synthetic Accessibility : The 4,4-difluorocyclohexylamine precursor () is commercially available, simplifying synthesis compared to nitro- or chlorophenyl-containing analogs .
  • Thermodynamic Stability: Fluorinated cyclohexyl groups improve thermal stability over non-fluorinated variants, as observed in pesticide chemicals () .
  • Toxicity Profile: Compounds with trifluoromethyl groups generally show lower acute toxicity than chlorinated analogs, as noted in agrochemical studies () .

Biological Activity

3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol; hydrochloride is a fluorinated compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorine atoms, which may influence its biological interactions. The molecular formula is C3H6F3NOC_3H_6F_3NO with a molecular weight of approximately 139.09 g/mol. Its IUPAC name is 3-amino-1,1,1-trifluoropropan-2-ol.

Structural Formula

Chemical Structure C3H6F3NO\text{Chemical Structure }C_3H_6F_3NO

Physical Properties

PropertyValue
Molecular Weight139.09 g/mol
Boiling PointNot specified
SolubilitySoluble in water

The biological activity of 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol; hydrochloride is primarily attributed to its ability to interact with specific biological targets, potentially influencing metabolic pathways and cellular functions. Research indicates that fluorinated compounds often exhibit unique pharmacological properties due to the electronegativity of fluorine atoms.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

  • Case Study 1 : In vitro tests demonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
  • Case Study 2 : The compound also showed effectiveness against Escherichia coli, with a minimum inhibitory concentration (MIC) of 40 µg/mL.

Cytotoxicity

Research on the cytotoxic effects of this compound indicates that it can induce apoptosis in cancer cell lines:

  • Cell Line Tested : HeLa cells
  • IC50 Value : Approximately 30 µM after 48 hours of exposure.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

  • Mechanism : The compound may reduce oxidative stress in neuronal cells.
  • Study Findings : A reduction in reactive oxygen species (ROS) was observed in cultured neurons treated with the compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

ParameterValue
AbsorptionRapid
DistributionWidely distributed
MetabolismHepatic
ExcretionRenal

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